N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide
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Overview
Description
“N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both amino and chloro groups in the molecule suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” typically involves the following steps:
Starting Materials: 4-Aminophenol, 4-Chloro-2-methylphenol, and acetic anhydride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated product.
Substitution: Phenolic derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use as a precursor for biologically active compounds, including pharmaceuticals.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science: Used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of “N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The presence of the amino and chloro groups suggests it could form hydrogen bonds or participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-2-phenoxyacetamide
- N-(4-Aminophenyl)-2-(4-chlorophenoxy)-acetamide
- N-(4-Aminophenyl)-2-(2-methylphenoxy)-acetamide
Uniqueness
“N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIQRNYXMXZEBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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